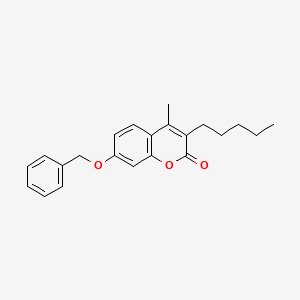

![molecular formula C19H20Cl3N3OS B11703454 3-methyl-N-(2,2,2-trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11703454.png)

3-methyl-N-(2,2,2-trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-メチル-N-(2,2,2-トリクロロ-1-{[(2,4-ジメチルフェニル)カルバモチオイル]アミノ}エチル)ベンゾアミドは、分子式C20H19Cl3N4OS2を持つ複雑な有機化合物です。この化合物は、ベンゾアミドコア、トリクロロメチル基、カルバモチオイル部分などの複数の官能基の存在によって特徴付けられます。

製造方法

合成経路および反応条件

3-メチル-N-(2,2,2-トリクロロ-1-{[(2,4-ジメチルフェニル)カルバモチオイル]アミノ}エチル)ベンゾアミドの合成は、通常、複数の手順を必要とします。一般的な経路の1つは、3-メチル安息香酸とチオニルクロリドを反応させて対応する酸塩化物を生成することです。この中間体は、次に2,2,2-トリクロロエチルアミンと反応させてトリクロロエチルアミド誘導体を生成します。 最終段階では、この中間体を制御された条件下で2,4-ジメチルフェニルイソチオシアネートと反応させて目的の化合物を生成します .

工業的製造方法

この化合物の工業的製造は、同様の合成経路を使用しますが、より大規模に行われる場合があります。このプロセスは、通常、収率と純度を高めるために、温度、圧力、触媒の使用などの反応条件の最適化を含みます。 再結晶やクロマトグラフィーなどの高度な精製技術が採用され、最終製品を高純度で得られます .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2,2,2-trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide typically involves multiple steps. One common route includes the reaction of 3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2,2,2-trichloroethylamine to yield the trichloroethylamide derivative. The final step involves the reaction of this intermediate with 2,4-dimethylphenyl isothiocyanate under controlled conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Advanced purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity .

化学反応の分析

反応の種類

3-メチル-N-(2,2,2-トリクロロ-1-{[(2,4-ジメチルフェニル)カルバモチオイル]アミノ}エチル)ベンゾアミドは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの強力な酸化剤を使用して酸化できます。

還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。

置換: この化合物は、特にトリクロロメチル基で、アミンやチオールなどの求核剤を使用して求核置換反応を起こす可能性があります.

一般的な試薬と条件

酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。

還元: 無水エーテル中の水素化リチウムアルミニウム。

生成される主な生成物

酸化: カルボン酸またはケトンの生成。

還元: アミンまたはアルコールの生成。

置換: 新しい官能基を持つ置換誘導体の生成.

科学的研究の応用

3-メチル-N-(2,2,2-トリクロロ-1-{[(2,4-ジメチルフェニル)カルバモチオイル]アミノ}エチル)ベンゾアミドは、いくつかの科学研究における応用があります。

化学: 有機合成における試薬として、およびより複雑な分子の合成のための前駆体として使用されます。

生物学: 生化学プローブとしての可能性、および酵素-基質相互作用の研究において調査されています。

医学: 抗炎症作用や抗がん作用などの潜在的な治療効果について検討されています。

工業: 特殊化学品や材料の開発に利用されています.

作用機序

3-メチル-N-(2,2,2-トリクロロ-1-{[(2,4-ジメチルフェニル)カルバモチオイル]アミノ}エチル)ベンゾアミドの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、特定の酵素の活性部位に結合することで、その触媒活性を阻害することが知られています。 この阻害は、炎症経路の抑制や癌細胞のアポトーシスの誘導など、さまざまな生物学的効果をもたらす可能性があります .

類似の化合物との比較

類似の化合物

- 3-メチル-N-(2,2,2-トリクロロ-1-{[(3-シアノ-4,5,6,7-テトラヒドロ-1-ベンゾチエン-2-イル)カルバモチオイル]アミノ}エチル)ベンゾアミド

- 3-メチル-N-(2,2,2-トリクロロ-1-{[(2-クロロ-4-(トリフルオロメチル)アニリノ)カルバモチオイル]アミノ}エチル)ベンゾアミド

- 3-メチル-N-(2,2,2-トリクロロ-1-(1-ナフチルアミノ)エチル)ベンゾアミド

独自性

3-メチル-N-(2,2,2-トリクロロ-1-{[(2,4-ジメチルフェニル)カルバモチオイル]アミノ}エチル)ベンゾアミドの独自性は、2,4-ジメチルフェニル基やトリクロロメチル部分などの特定の構造的特徴にあります。 これらの構造要素は、その独特の化学反応性と生物活性に貢献し、同様の化合物とは異なるものとなっています .

類似化合物との比較

Similar Compounds

- 3-methyl-N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbamothioyl]amino}ethyl)benzamide

- 3-methyl-N-(2,2,2-trichloro-1-{[(2-chloro-4-(trifluoromethyl)anilino]carbamothioyl}amino)ethyl)benzamide

- 3-methyl-N-(2,2,2-trichloro-1-(1-naphthylamino)ethyl)benzamide

Uniqueness

The uniqueness of 3-methyl-N-(2,2,2-trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide lies in its specific structural features, such as the presence of the 2,4-dimethylphenyl group and the trichloromethyl moiety. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds .

特性

分子式 |

C19H20Cl3N3OS |

|---|---|

分子量 |

444.8 g/mol |

IUPAC名 |

3-methyl-N-[2,2,2-trichloro-1-[(2,4-dimethylphenyl)carbamothioylamino]ethyl]benzamide |

InChI |

InChI=1S/C19H20Cl3N3OS/c1-11-5-4-6-14(10-11)16(26)24-17(19(20,21)22)25-18(27)23-15-8-7-12(2)9-13(15)3/h4-10,17H,1-3H3,(H,24,26)(H2,23,25,27) |

InChIキー |

YIHQJNZPBXHQLN-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=C(C=C(C=C2)C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(5Z)-3-Ethyl-4-oxo-2-sulfanylidene-1,3-oxazolidin-5-ylidene]methyl}-N-phenylacetamide](/img/structure/B11703371.png)

![2-bromo-6-{(E)-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)imino]methyl}-4-chlorophenol](/img/structure/B11703389.png)

![4-methoxy-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11703394.png)

![N-[4-(2,4-Dinitro-phenylamino)-phenyl]-4,N-dimethyl-benzenesulfonamide](/img/structure/B11703399.png)

![N'-[(1E)-(2-methoxyphenyl)methylene]-1,1'-biphenyl-4-carbohydrazide](/img/structure/B11703424.png)

![Ethyl ({[(4-chlorophenyl)amino]carbonyl}oxy)ethylcarbamate](/img/structure/B11703427.png)

![(2E)-N-(4-chlorophenyl)-2-[(4-methylphenyl)formamido]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B11703433.png)

![4-tert-butyl-N-(2,6-dimethylphenyl)-1-{methyl[2-(2,4,5-trichlorophenoxy)propanoyl]amino}cyclohexanecarboxamide](/img/structure/B11703440.png)

![3-[N-(4-chlorophenyl)carbamoyl]-2,3-diphenylcarbonyloxypropanoic acid](/img/structure/B11703441.png)

![3-[(3-Aminophenyl)carbamoyl]propanoic acid](/img/structure/B11703446.png)

![4-[(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B11703452.png)